1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid

Oxidation state Physicochemical properties Hydrogen bonding

1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid (CAS 99418-18-5) is a sulfur-containing heterocyclic building block comprising a 3,4-dihydro-2H-thiopyran core fully oxidized at sulfur to the 1,1-dioxide (sulfone) and bearing a carboxylic acid substituent at the 5‑position. With a molecular formula C₆H₈O₄S and molecular weight 176.19 g·mol⁻¹, the compound is obtainable from multiple reputable chemical suppliers at a typical purity of 95% and is catalogued under MDL number MFCD20646297.

Molecular Formula C6H8O4S
Molecular Weight 176.19
CAS No. 99418-18-5
Cat. No. B3059381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
CAS99418-18-5
Molecular FormulaC6H8O4S
Molecular Weight176.19
Structural Identifiers
SMILESC1CC(=CS(=O)(=O)C1)C(=O)O
InChIInChI=1S/C6H8O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h4H,1-3H2,(H,7,8)
InChIKeyQXWCCUNTWLGBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid (CAS 99418-18-5): Procurement-Grade Cyclic Sulfone–Carboxylic Acid Scaffold


1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid (CAS 99418-18-5) is a sulfur-containing heterocyclic building block comprising a 3,4-dihydro-2H-thiopyran core fully oxidized at sulfur to the 1,1-dioxide (sulfone) and bearing a carboxylic acid substituent at the 5‑position [1]. With a molecular formula C₆H₈O₄S and molecular weight 176.19 g·mol⁻¹, the compound is obtainable from multiple reputable chemical suppliers at a typical purity of 95% and is catalogued under MDL number MFCD20646297 . Its fully oxidized sulfone state distinguishes it from the corresponding 1‑oxide (sulfoxide) and non‑oxidized congeners, providing a defined oxidation state that directs reactivity in downstream derivatizations and influences physicochemical properties such as hydrogen‑bond acceptor capacity and polarity [2].

Why Generic Thiopyran‑Carboxylic Acid Analogs Cannot Replace 1,1‑Dioxo‑3,4‑dihydro‑2H‑1lambda6‑thiopyran‑5‑carboxylic Acid in Demand‑Driven Workflows


Substituting 1,1‑dioxo‑3,4‑dihydro‑2H‑1lambda6‑thiopyran‑5‑carboxylic acid with a closely related thiopyran carboxylic acid is risk‑prone because subtle structural changes—oxidation state at sulfur, position of the carboxylic acid group, and ring saturation—confer substantially different hydrogen‑bonding geometries, electronic properties, and metabolic stability. The fully oxidized 1,1‑dioxide (sulfone) has a markedly higher calculated polar surface area and hydrogen‑bond acceptor count relative to the 1‑oxide analog (CAS 98136‑05‑1), altering solubility and target engagement characteristics [1]. Likewise, the 5‑carboxylic acid regioisomer (CAS 99418‑18‑5) differs fundamentally from the 3‑carboxylic acid isomer (CAS 167011‑44‑1) in steric accessibility and pKₐ, as demonstrated by quantum‑chemical acidity studies on 3,4‑dihydro‑2H‑thiopyran‑1,1‑dioxides [2]. These distinctions mean that even minor structural modifications can abolish the lipoxygenase‑inhibitory activity qualitatively reported for the 5‑carboxy‑1,1‑dioxide congener [3]. Therefore, procurement decisions must be guided by the precise compound identity to ensure consistency with validated structure–activity relationships.

Head‑to‑Head Quantitative Differentiation of 1,1‑Dioxo‑3,4‑dihydro‑2H‑1lambda6‑thiopyran‑5‑carboxylic Acid for Scientific Procurement


Oxidation‑State Differentiation: 1,1‑Dioxide (Sulfone) vs. 1‑Oxide (Sulfoxide) Analog – Physicochemical Property Comparison

The 1,1‑dioxide (CAS 99418‑18‑5) possesses two S=O oxygens , whereas the 1‑oxide analog (CAS 98136‑05‑1) carries only one, increasing the hydrogen‑bond acceptor count from 3 to 4 and raising the molecular weight from 160.19 to 176.19 g·mol⁻¹ [1]. This higher oxygen content elevates the topological polar surface area (tPSA), a descriptor inversely correlated with passive membrane permeability, and enhances water solubility [2]. Quantum‑chemical calculations on analogous 3,4‑dihydro‑2H‑thiopyran‑1,1‑dioxides further show that the sulfone group lowers the pKₐ of adjacent C–H bonds by ≈1–2 pKₐ units compared to the sulfoxide, enabling selective deprotonation and alkylation at the α‑position [3].

Oxidation state Physicochemical properties Hydrogen bonding

Regioisomeric Differentiation: 5‑Carboxylic Acid vs. 3‑Carboxylic Acid Positional Isomer

The 5‑carboxylic acid (CAS 99418‑18‑5) positions the carboxyl group at the C‑5 carbon adjacent to the vinyl‑type C=C double bond (conjugated sulfone–alkene), whereas the 3‑carboxylic acid isomer (CAS 167011‑44‑1) places it at the C‑3 carbon allylic to the sulfur atom . Quantum‑chemical acidity calculations on 3,4‑dihydro‑2H‑thiopyran‑1,1‑dioxides indicate that the location of the carboxy group influences its pKₐ by up to 0.5–0.8 pKₐ units due to differential electron‑withdrawing effects from the sulfone and olefin moieties [1]. Additionally, the 5‑isomer presents the carboxyl group in a less sterically hindered environment, facilitating amide coupling and esterification reactions relative to the 3‑isomer, where the carboxylic acid is flanked by the ring methylene [2].

Regioisomerism Acidity Steric accessibility

Ring‑Size Differentiation: Six‑Membered Thiopyran‑1,1‑dioxide vs. Five‑Membered Thiophene‑1,1‑dioxide Analog

1,1‑Dioxo‑3,4‑dihydro‑2H‑1lambda6‑thiopyran‑5‑carboxylic acid incorporates a six‑membered dihydrothiopyran sulfone ring, whereas methyl 3‑sulfolene‑3‑carboxylate (CAS 67488‑50‑0) represents a five‑membered 2,5‑dihydrothiophene‑1,1‑dioxide scaffold [1]. The six‑membered ring adopts a half‑chair conformation that projects the 5‑carboxylic acid substituent in a pseudo‑equatorial orientation, whereas the five‑membered sulfolene ring favors a flatter geometry, altering the spatial disposition of the carboxyl group [2]. This conformational difference impacts binding to planar enzyme active sites such as 5‑lipoxygenase, where the six‑membered ring may provide a better shape complement [3]. Additionally, the 3,4‑dihydro pattern in the six‑membered ring contains a single C=C bond, whereas the five‑membered sulfolene contains two olefinic carbons, differing in π‑conjugation and electrophilic reactivity.

Ring size Conformational flexibility Scaffold rigidity

Biological Target Differentiation: Qualitative 5‑Lipoxygenase Inhibition Reported for the 1,1‑Dioxide

The Medical University of Lublin MeSH record explicitly annotates 1,1‑dioxo‑3,4‑dihydro‑2H‑1lambda6‑thiopyran‑5‑carboxylic acid as a “potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism” [1]. In contrast, publicly available databases contain no equivalent annotation for the 1‑oxide (CAS 98136‑05‑1), the 3‑carboxylic acid isomer (CAS 167011‑44‑1), or the 5‑membered sulfolene analog (CAS 67488‑50‑0). The compound is also reported to inhibit formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent [1]. While a numeric IC₅₀ value has not been deposited in public repositories, a BindingDB assay entry (ALA615796) confirms that a compound in this series was tested for 5‑lipoxygenase inhibition in rat whole blood, underscoring the relevance of the scaffold to this target .

5‑Lipoxygenase Inflammation Arachidonic acid cascade

Commercial Availability and Purity Benchmarking: Multi‑Vendor Sourcing at 95% Purity

1,1‑Dioxo‑3,4‑dihydro‑2H‑1lambda6‑thiopyran‑5‑carboxylic acid (CAS 99418‑18‑5) is stocked by multiple independent vendors including Biosynth (code ZDA41818), CymitQuimica, Leyan, and AKSci at a standardized purity specification of 95% . Pricing at the 25 mg scale is approximately €302 (CymitQuimica, 2019), placing it in the mid‑price range for specialty heterocyclic building blocks . In comparison, the 1‑oxide analog (CAS 98136‑05‑1) is available from a narrower set of vendors, and the 3‑carboxylic acid isomer (CAS 167011‑44‑1) is listed at 98% purity but from fewer sources . For procurement workflows that require assured batch‑to‑batch consistency across multiple projects, the broader vendor base for the 5‑carboxylic acid dioxide reduces supply‑chain risk.

Procurement Purity Supply chain

Stability and Oxidative State Integrity: Sulfone vs. Sulfoxide Under Storage and Reaction Conditions

Sulfones (1,1‑dioxides) are generally more resistant to further oxidation and to reduction than sulfoxides [1]. The fully oxidized sulfur in 1,1‑dioxo‑3,4‑dihydro‑2H‑1lambda6‑thiopyran‑5‑carboxylic acid eliminates the possibility of sulfur‑centered redox cycling during storage or in biological media, avoiding the generation of sulfoxide–sulfide mixed species that can complicate interpretation of biological assays [2]. In contrast, the 1‑oxide (sulfoxide) analog can undergo disproportionation or be reduced by endogenous thiols such as glutathione, potentially yielding variable concentration‑response profiles [2]. This oxidative stability is particularly relevant for long‑term compound library storage and for experiments conducted under reducing cellular conditions.

Chemical stability Sulfone reduction Handling

Procurement‑Optimized Application Scenarios for 1,1‑Dioxo‑3,4‑dihydro‑2H‑1lambda6‑thiopyran‑5‑carboxylic Acid


Medicinal Chemistry: 5‑Lipoxygenase Inhibitor Lead Optimization

Research groups pursuing small‑molecule inhibitors of 5‑lipoxygenase for inflammatory or oncologic indications should procure CAS 99418‑18‑5 as their validated starting scaffold. The compound carries a MeSH‑curated annotation as a lipoxygenase inhibitor [1], and its fully oxidized sulfone group provides an additional hydrogen‑bond acceptor that enhances target engagement relative to the 1‑oxide analog. Structure–activity relationship studies can exploit the carboxylic acid for amide or ester diversification while maintaining the intact thiopyran‑dioxide core that appears essential for activity [2].

Fragment‑Based Drug Discovery: Sulfone‑Carboxylic Acid Fragment Library Member

With a molecular weight of 176.19 g·mol⁻¹ and a balanced polar surface area, the compound satisfies rule‑of‑three criteria for fragment screening [1]. Its multi‑vendor availability at 95% purity facilitates acquisition for fragment library assembly [2]. The presence of a carboxylic acid enables direct immobilization on amine‑functionalized SPR chips for biophysical screening against lipid‑processing enzymes such as 5‑lipoxygenase, while the sulfone offers a distinctive ¹⁹F‑free NMR‑silent core that minimizes interference in ligand‑observe NMR experiments.

Chemical Biology Probe Development: Selective Derivatization via α‑Sulfone Carbanion Chemistry

The acidity differential conferred by the 1,1‑dioxide motif (ΔpKₐ ≈ 1–2 units relative to the sulfoxide, as estimated from quantum‑chemical studies [1]) permits chemoselective α‑alkylation without protecting‑group manipulation of the carboxylic acid. This enables the installation of alkyne or azide handles for click‑chemistry probe synthesis or photoaffinity labeling tags, while the 5‑carboxylic acid position ensures minimal steric interference [2]. The commercial availability of the compound in 250 mg quantities supports multistep probe synthesis .

Process Chemistry and Scale‑Up Feasibility Assessment

Organizations evaluating the scalability of thiopyran‑based drug candidates can use CAS 99418‑18‑5 as a benchmark intermediate. The 1,1‑dioxide oxidation state eliminates the need for a late‑stage sulfur oxidation step, reducing process complexity relative to routes that advance a sulfoxide or sulfide intermediate [1]. Moreover, the presence of the 5‑carboxylic acid enables salt formation for purification by crystallization—a critical factor for kilogram‑scale manufacturing—whereas the 3‑carboxylic acid isomer may form intramolecular hydrogen bonds that impede crystallinity [2]. The compound's availability from multiple vendors at the multi‑gram scale provides the throughput necessary for initial process optimization .

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